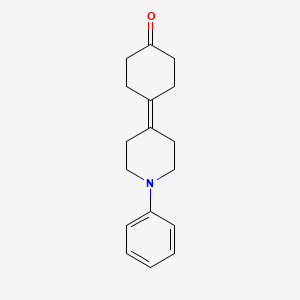
4-(1-Phenylpiperidin-4-ylidene)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Phenylpiperidin-4-ylidene)cyclohexan-1-one is a chemical compound with a complex structure that includes a piperidine ring and a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenylpiperidin-4-ylidene)cyclohexan-1-one typically involves the reaction of piperidine derivatives with cyclohexanone under specific conditions. One common method involves the use of a base to facilitate the formation of the piperidine ring, followed by the introduction of the phenyl group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenylpiperidin-4-ylidene)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(1-Phenylpiperidin-4-ylidene)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(1-Phenylpiperidin-4-ylidene)cyclohexan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Phenylpiperidin-4-yl)cyclohexan-1-one
- 4-(1-Phenylpiperidin-4-ylidene)cyclohexanol
- 4-(1-Phenylpiperidin-4-ylidene)cyclohexane
Uniqueness
4-(1-Phenylpiperidin-4-ylidene)cyclohexan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a cyclohexanone moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
193960-10-0 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
4-(1-phenylpiperidin-4-ylidene)cyclohexan-1-one |
InChI |
InChI=1S/C17H21NO/c19-17-8-6-14(7-9-17)15-10-12-18(13-11-15)16-4-2-1-3-5-16/h1-5H,6-13H2 |
InChI Key |
JOODZCFRHAZGJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1=C2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















